molecular formula C20H28N4O2 B6915683 1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-3-ethyl-4-methylpentan-1-one

1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-3-ethyl-4-methylpentan-1-one

Cat. No.: B6915683
M. Wt: 356.5 g/mol
InChI Key: QCHUNEGMKXSCHR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-3-ethyl-4-methylpentan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-3-ethyl-4-methylpentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the electrophile or nucleophile used.

Mechanism of Action

The mechanism of action of 1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-3-ethyl-4-methylpentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to nucleic acids or proteins, disrupting their normal function . The piperazine ring can enhance the compound’s ability to cross cell membranes and interact with intracellular targets . Overall, the compound may exert its effects through a combination of binding to molecular targets and modulating biochemical pathways.

Comparison with Similar Compounds

Properties

IUPAC Name

1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-3-ethyl-4-methylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-4-15(14(2)3)12-19(25)23-7-9-24(10-8-23)20(26)16-5-6-17-18(11-16)22-13-21-17/h5-6,11,13-15H,4,7-10,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHUNEGMKXSCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=CN3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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